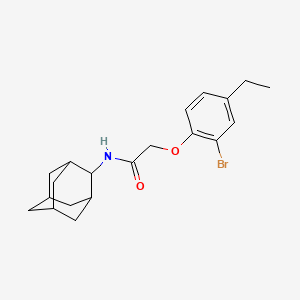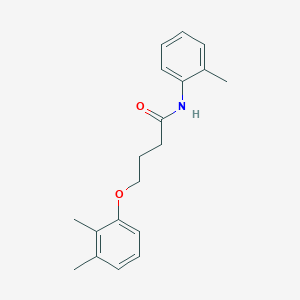
N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide often involves the construction of the 1,3,4-oxadiazole ring, which can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. For example, a series of substituted benzamides with 1,3,4-oxadiazole rings were synthesized starting from acetic acid derivatives and evaluated for their anticancer activities (Ravinaik et al., 2021). This suggests a pathway for synthesizing structurally similar compounds by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole-containing compounds is characterized by the presence of a heterocyclic ring that significantly influences the compound's electronic and spatial configuration. X-ray diffraction studies, for instance, have been used to elucidate the crystal structures of antipyrine-like derivatives, revealing insights into intermolecular interactions and the stabilization of crystal packing through hydrogen bonds and π-π interactions (Saeed et al., 2020).
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
Compounds structurally related to N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide have been explored for their potential as radioligands in Positron Emission Tomography (PET) imaging studies. For instance, benzamides labeled with radioactive isotopes like carbon-11 or iodine-123 have been used to study receptor binding in the brain, demonstrating the potential of similar compounds in neuroimaging and the investigation of brain disorders. The development of [O-methyl-11C]WAY-100635 as a radioligand for 5-HT1A receptors in the human brain is an example, highlighting the role of such compounds in enhancing signal contrast in PET studies and developing biomathematical models for brain radioactivity uptake (Osman et al., 1996).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of drugs is crucial for drug development. Compounds like N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide could be studied to understand their distribution, metabolism, and excretion in the body. For example, the study of the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, in humans provides insights into how similar compounds could be metabolized and the routes of their elimination, helping in the design of drugs with favorable pharmacokinetic profiles (Renzulli et al., 2011).
Therapeutic Applications and Safety Evaluations
Evaluating the therapeutic potential and safety of new chemical entities is a critical phase in drug discovery. For compounds related to N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, studies focusing on their binding affinity to specific receptors or their effect on biological pathways can provide valuable insights. Additionally, safety evaluations, such as the study of potential toxic effects or the determination of safe dosage ranges, are essential. The initial human studies with single-photon emission tomography using iodine-123 labeled compounds for imaging benzodiazepine receptor sites in the human brain demonstrate the process of assessing the safety and efficacy of new compounds in clinical populations (Kuikka et al., 1996).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit phosphodiesterase . Phosphodiesterases play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP, thus regulating their intracellular levels.
Biochemical Pathways
For example, increased cAMP levels can activate protein kinase A, which can phosphorylate various target proteins, leading to changes in cell metabolism, gene expression, and other cellular functions .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized by the liver . The compound’s stability and its ability to cross biological membranes would also affect its pharmacokinetics.
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-25(19-10-6-3-7-11-19)22(26)18-14-12-17(13-15-18)21-24-23-20(27-21)16-8-4-2-5-9-16/h2,4-5,8-9,12-15,19H,3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSPCMBXMABSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4618754.png)
![4-{4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4618765.png)
![2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4618772.png)
![dimethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4618777.png)
![N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4618784.png)


![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4618807.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4618809.png)


![methyl 2-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4618824.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4618840.png)
